Methyl 2-bromo-3-oxobutanoate

説明

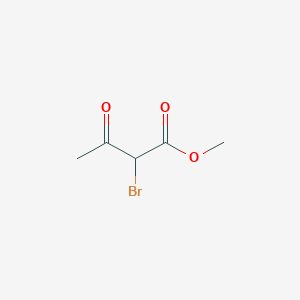

“Methyl 2-bromo-3-oxobutanoate” is a chemical compound with the molecular formula C5H7BrO3 . It is also known by other names such as “3-Bromo-2-oxobutanoate de méthyle”, “3-Bromo-2-oxobutyric acid methyl ester”, and "Butanoic acid, 3-bromo-2-oxo-, methyl ester" . It is used as a phosphoenolpyruvate analog in the study of pyruvate kinase .

Synthesis Analysis

“Methyl 2-bromo-3-oxobutanoate” serves as a valuable building block in organic synthesis due to its reactive carbonyl group and the presence of a bromine atom. The bromine atom can be readily displaced through various nucleophilic substitution reactions, allowing the introduction of diverse functional groups. It can be synthesized through the alkylation of enolate ions, a method that involves the attack of an enolate anion on an alkyl halide .Molecular Structure Analysis

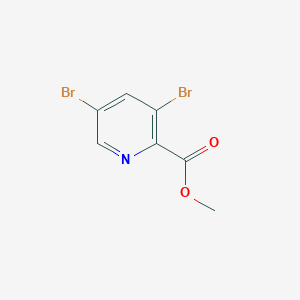

The molecular structure of “Methyl 2-bromo-3-oxobutanoate” consists of a bromine atom, a carbonyl group, and a methyl ester group . The average mass of the molecule is 195.011 Da and the monoisotopic mass is 193.957855 Da .Chemical Reactions Analysis

“Methyl 2-bromo-3-oxobutanoate” can undergo various chemical reactions due to the presence of the reactive carbonyl group and the bromine atom. The bromine atom can be displaced through nucleophilic substitution reactions, allowing the introduction of diverse functional groups.Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-oxobutanoate” is a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20°C .科学的研究の応用

Chemical Reactions and Synthesis

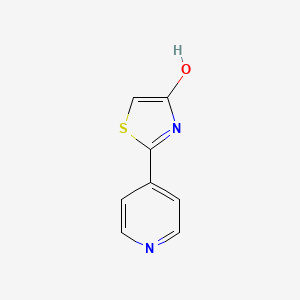

Regioselectivity in Chemical Reactions : A study by Kaye and Robinson (1998) focused on the reactivity of methyl 2-bromo-3-oxobutanoate, specifically examining the solvent-dependent regioselectivity in reactions involving this compound. This research contributes to understanding the behavior of this molecule in various chemical environments (Kaye & Robinson, 1998).

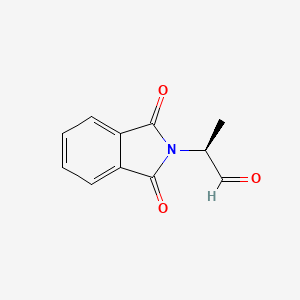

Role in Stereoselective Reactions : Patel et al. (1992) explored the use of methyl 2-bromo-3-oxobutanoate in stereoselective reduction reactions. This study highlights its utility in producing chiral intermediates with high optical purity, which is crucial in pharmaceutical synthesis (Patel et al., 1992).

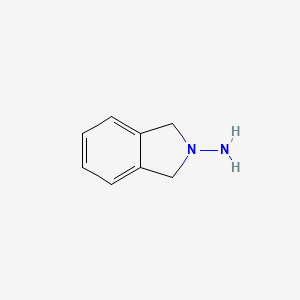

Synthesis of Heterocyclic Compounds : Stanovnik et al. (2003) conducted research on transforming methyl 2-benzoylamino-2-oxobutanoate into various derivatives, demonstrating the compound's significance in synthesizing complex heterocyclic structures (Stanovnik et al., 2003).

Biochemical and Biotechnological Applications

Isotopic Labelling in NMR Studies : Ayala et al. (2012) described an efficient synthetic route involving methyl 2-bromo-3-oxobutanoate for specific labelling of isoleucine methyl groups in proteins. This is significant for solution NMR studies of high molecular weight proteins (Ayala et al., 2012).

Enzymatic Reactions : A study by Miya, Kawada, and Sugiyama (1996) examined the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate by bacteria, showcasing its role in producing specific chiral molecules via biocatalysis (Miya, Kawada, & Sugiyama, 1996).

作用機序

Safety and Hazards

“Methyl 2-bromo-3-oxobutanoate” is considered hazardous. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised . It should be used only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBZYFBEOOKNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516410 | |

| Record name | Methyl 2-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3600-18-8 | |

| Record name | Methyl 2-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

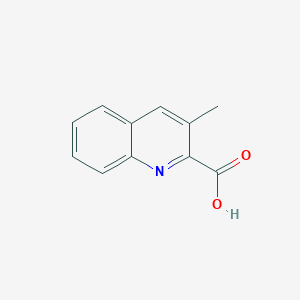

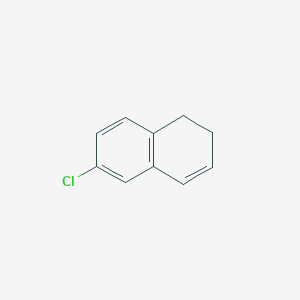

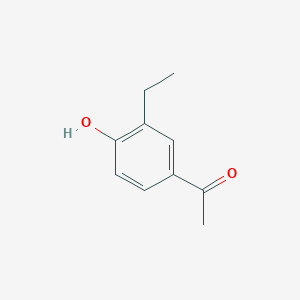

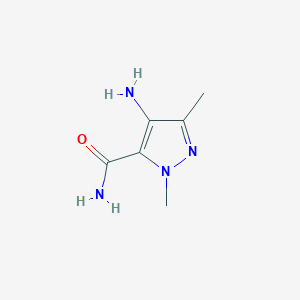

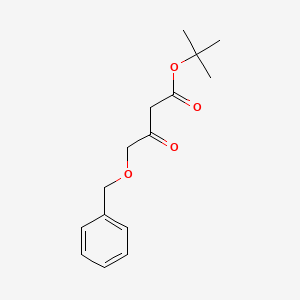

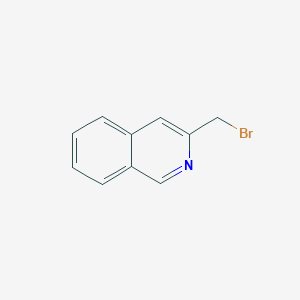

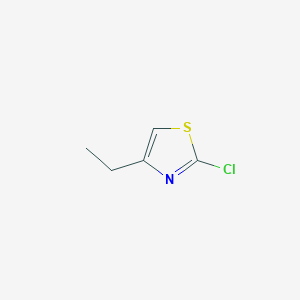

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。